molecular formula C8H14O3 B13835433 Isopropyl tetrahydrofuran-2-carboxylate

Isopropyl tetrahydrofuran-2-carboxylate

Cat. No.: B13835433
M. Wt: 158.19 g/mol
InChI Key: DGZOZONCGXAPDH-UHFFFAOYSA-N
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Description

Isopropyl tetrahydrofuran-2-carboxylate is an ester derivative of tetrahydrofuran (THF), featuring a carboxylate group at the 2-position of the THF ring and an isopropyl ester moiety. This compound is of interest in organic synthesis, pharmaceutical intermediates, and specialty solvents due to its balanced lipophilicity and stability.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

propan-2-yl oxolane-2-carboxylate

InChI

InChI=1S/C8H14O3/c1-6(2)11-8(9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3

InChI Key

DGZOZONCGXAPDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl oxolane-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of oxolane-2-carboxylic acid with propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of propan-2-yl oxolane-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl oxolane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolane-2-carboxylic acid and propan-2-one.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding propan-2-yl oxolane-2-methanol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxolane-2-carboxylic acid and propan-2-one.

    Reduction: Propan-2-yl oxolane-2-methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl oxolane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of propan-2-yl oxolane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural Analog: Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

Key Differences :

  • Functional Groups : Tetrahydrofurfuryl acrylate contains an acrylate group (CH₂=CHCOO−) attached to the THF ring, whereas isopropyl tetrahydrofuran-2-carboxylate has a saturated carboxylate ester (COO−) with an isopropyl substituent.
  • Reactivity : The acrylate group in tetrahydrofurfuryl acrylate enables polymerization and Michael addition reactions, making it valuable in adhesives and coatings . In contrast, the saturated ester in this compound likely exhibits greater hydrolytic stability.

Shared Features :

  • Tetrahydrofuran Backbone: Both compounds share a tetrahydrofuran ring, which influences their solubility and metabolic pathways.

Structural Analog: Tetrahydrofurfuryl Methacrylate

Key Differences :

  • Substituent : The methacrylate group (CH₂=C(CH₃)COO−) introduces steric hindrance compared to the isopropyl carboxylate, altering reactivity and polymer properties.
  • Applications : Methacrylates are widely used in dental resins and acrylic plastics, whereas this compound’s applications remain speculative but could include niche solvents or intermediates.

Shared Features :

Data Table: Comparative Properties

Property This compound Tetrahydrofurfuryl Acrylate Tetrahydrofurfuryl Methacrylate
Molecular Formula C₈H₁₄O₃ C₈H₁₂O₃ C₉H₁₄O₃
Molecular Weight (g/mol) 158.20 156.18 170.21
Functional Group Saturated carboxylate ester Acrylate ester Methacrylate ester
Key Reactivity Hydrolytic stability Polymerization, Michael addition Polymerization
Metabolite Potential: Tetrahydrofurfuryl alcohol Confirmed: Tetrahydrofurfuryl alcohol Confirmed: Tetrahydrofurfuryl alcohol
Toxicity Data Limited studies Moderate irritation (skin/eyes) Similar to acrylate

Research Findings and Critical Analysis

Reactivity and Stability

  • The absence of unsaturated bonds in this compound reduces its susceptibility to radical-initiated polymerization, contrasting sharply with acrylate/methacrylate analogs .

Metabolic and Toxicological Considerations

  • While tetrahydrofurfuryl alcohol is a documented metabolite for acrylate/methacrylate derivatives , the metabolic fate of this compound remains unconfirmed.

Crystallographic Insights

  • Structural determination of such compounds often employs SHELX-family software (e.g., SHELXL for refinement), which is widely used despite limitations in handling centrosymmetric structures . This methodology could apply to resolving the stereochemistry of this compound.

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